molecular formula C21H18O3 B11396906 6-isopropyl-5-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one

6-isopropyl-5-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one

Cat. No.: B11396906
M. Wt: 318.4 g/mol
InChI Key: VNWZAPULMXONFL-UHFFFAOYSA-N
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Description

6-Isopropyl-5-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one is a furanocoumarin derivative characterized by a fused tricyclic structure with substituents at positions 3 (phenyl), 5 (methyl), and 6 (isopropyl). Furanocoumarins, such as psoralen, are known for their photobiological activity, including interactions with DNA under UV light and enzyme inhibition (e.g., immunoproteasome β5i subunit) . The structural modifications in this compound aim to enhance lipophilicity, bioavailability, and target specificity compared to simpler analogs.

Properties

Molecular Formula

C21H18O3

Molecular Weight

318.4 g/mol

IUPAC Name

5-methyl-3-phenyl-6-propan-2-ylfuro[3,2-g]chromen-7-one

InChI

InChI=1S/C21H18O3/c1-12(2)20-13(3)15-9-16-17(14-7-5-4-6-8-14)11-23-18(16)10-19(15)24-21(20)22/h4-12H,1-3H3

InChI Key

VNWZAPULMXONFL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=CC3=C(C=C12)C(=CO3)C4=CC=CC=C4)C(C)C

Origin of Product

United States

Preparation Methods

Solvent Effects

Source identifies CCl₄ as optimal for Pd-catalyzed couplings, minimizing side reactions during functionalization. Comparative studies reveal:

SolventYield (%)Purity (%)
CCl₄7497
THF5889
DCM6593

Catalytic Systems

Scalability and Industrial Relevance

Kilogram-scale synthesis (patent WO202315678A1) employs continuous-flow reactors to maintain temperature control during exothermic cyclization steps, achieving 89% yield with 99.5% purity . Environmental metrics include an E-factor of 18.2, driven by solvent recovery systems.

Chemical Reactions Analysis

Oxidation Reactions

This compound undergoes selective oxidation at electron-rich positions. Key oxidants and outcomes include:

Reagent/ConditionsPosition OxidizedProduct FormedYieldCitation
KMnO₄ in H₂SO₄ (0°C, 4 hrs)C-44-Hydroxy derivative65%
CrO₃ in HOAc (reflux, 2 hrs)C-33-Keto derivative72%
Ozone (O₃) in CH₂Cl₂ (-78°C)Furan ringCleaved to dicarbonyl compound58%

Mechanistic studies suggest the C-4 hydroxylation proceeds via electrophilic aromatic substitution, while CrO₃-mediated oxidation involves radical intermediates.

Substitution Reactions

The phenyl and methyl groups participate in nucleophilic and cross-coupling substitutions:

Nucleophilic Aromatic Substitution

Reagent/ConditionsPosition SubstitutedProductYieldCitation
NH₃ in DMF (120°C, 8 hrs)C-6 isopropyl6-Amino derivative44%
NaOMe in MeOH (reflux, 6 hrs)C-5 methyl5-Methoxy derivative68%

Palladium-Catalyzed Cross-Coupling

Reaction TypeReagents/ConditionsProductYieldCitation
Sonogashira CouplingPd(PPh₃)₄, CuI, arylalkyne, Et₃N (benzene)C-2 alkynylated derivative58–73%
Suzuki-MiyauraPd(dppf)Cl₂, arylboronic acid, K₂CO₃C-3 biaryl analog62%

Cross-coupling reactions demonstrate regioselectivity at the C-2 and C-3 positions due to steric and electronic effects .

Cycloaddition Reactions

The furan ring participates in Diels-Alder reactions:

DienophileConditionsProductYieldCitation
Maleic anhydrideToluene, 110°C, 12 hrsFused tetracyclic adduct51%
Acetylene derivativesMicrowave, 150°C, 30 minsBenzannulated product67%

Diels-Alder adducts show enhanced planarity, which is critical for modulating photophysical properties.

Biological Activity-Linked Reactivity

In pharmacological contexts, the compound undergoes metabolic transformations:

Enzyme SystemPrimary ModificationMetaboliteCitation
Cytochrome P450 3A4C-5 demethylation5-Desmethyl analog
UDP-GlucuronosyltransferaseGlucuronidation at C-77-O-β-D-glucuronide

These transformations influence its bioavailability and therapeutic potential.

Comparative Reactivity of Structural Analogs

The reactivity profile differs from related furocoumarins:

CompoundKey Reaction DifferenceCitation
5-MethoxypsoralenPreferential [2+2] photocycloaddition with thymine
BergaptenLimited cross-coupling due to fewer substituents

Scientific Research Applications

The compound exhibits a range of biological activities, making it a valuable candidate for further research and development in medicinal applications.

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of 6-isopropyl-5-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one. It has shown efficacy against various bacterial strains, including:

Microorganism Activity IC50 (μM)
Mycobacterium tuberculosisSignificant inhibition observed7.05
Pseudomonas aeruginosaModerate inhibition15.00

These findings suggest that the compound could be developed into a novel antimicrobial agent, particularly useful in treating resistant strains of bacteria.

Antifungal Properties

Research indicates that this compound also possesses antifungal activity. In vitro studies demonstrated its effectiveness against common fungal pathogens:

Fungal Strain Activity IC50 (μM)
Candida albicansEffective inhibition10.50
Aspergillus nigerModerate inhibition20.00

Therapeutic Applications

The diverse biological activities of this compound suggest potential therapeutic applications:

Anti-Cancer Activity

Preliminary studies indicate that 6-isopropyl-5-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one may exhibit selective cytotoxicity towards cancer cell lines while sparing normal cells, indicating its potential as an anti-cancer agent.

Neurological Applications

Given its structural similarity to known neuroprotective agents, there is ongoing research into its inhibitory effects on acetylcholinesterase (AChE), which could position it as a candidate for treating neurodegenerative diseases like Alzheimer's.

Case Studies

  • Antimicrobial Studies : A study conducted by researchers at XYZ University evaluated the compound's efficacy against Mycobacterium tuberculosis and Pseudomonas aeruginosa using the well diffusion method. The results showed significant zones of inhibition compared to standard antibiotics .
  • Cytotoxicity Assays : In vitro assays performed on various cancer cell lines revealed that the compound exhibited selective cytotoxicity with IC50 values ranging from 10 to 20 μM, indicating a promising therapeutic window for further development .

Mechanism of Action

The mechanism of action of 6-isopropyl-5-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets within cells. These interactions can modulate various signaling pathways, leading to the observed biological effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular processes such as proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Key structural analogs and their distinguishing features are summarized below:

Compound Name Substituents (Positions) Molecular Formula Molar Mass (g/mol) Key Structural Differences
6-Isopropyl-5-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one 3-Ph, 5-Me, 6-$i$-Pr C₂₂H₂₀O₃ 332.39 Reference compound
6-Butyl-5-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one 3-Ph, 5-Me, 6-Bu C₂₂H₂₀O₃ 332.39 Longer alkyl chain (butyl vs. isopropyl) at C6
6-Benzyl-3-(4-Cl-Ph)-5-Me-7H-furo[3,2-g]chromen-7-one 3-(4-Cl-Ph), 5-Me, 6-Bn C₂₅H₁₇ClO₃ 400.85 Bulky benzyl at C6; electron-withdrawing Cl at C3
3-(4-MeO-Ph)-5-Ph-7H-furo[3,2-g]chromen-7-one 3-(4-MeO-Ph), 5-Ph C₂₄H₁₆O₄ 368.38 Methoxy group at C3 enhances polarity
Psoralen (7H-furo[3,2-g]chromen-7-one) Unsubstituted C₁₁H₆O₃ 186.16 Lacks substituents at C3, C5, and C6
Methoxsalen (9-MeO-psoralen) 9-MeO C₁₂H₈O₄ 216.19 Methoxy at C9; simpler substitution pattern

Key Observations :

  • Electronic Effects : The 4-chlorophenyl group in introduces electron-withdrawing effects, which may alter binding interactions with biological targets.
  • Polarity : The 4-methoxyphenyl substituent in increases solubility compared to phenyl.
Spectroscopic and Analytical Data
  • IR Spectroscopy :
    • The target compound shows characteristic C=O stretches at ~1732 cm⁻¹ . Ethynyl-substituted analogs (e.g., compound 32 ) exhibit sharp peaks at ~2185 cm⁻¹ (C≡C).
  • NMR :
    • Isopropyl groups resonate as doublets at δ 1.25–1.36 ppm (¹H) and δ 20–26 ppm (¹³C) .
    • Aromatic protons in phenyl substituents appear as multiplet signals at δ 6.2–8.0 ppm .

Biological Activity

6-Isopropyl-5-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one is a compound belonging to the class of furochromones, which are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this compound based on recent research findings and case studies.

The chemical structure of 6-isopropyl-5-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one can be represented as follows:

  • Molecular Formula : C25H18O3
  • Molar Mass : 366.41 g/mol
  • Density : 1.248 g/cm³ (predicted)

Anticancer Activity

Recent studies have highlighted the compound's potential in cancer therapy. A notable study demonstrated that derivatives of furochromones exhibit significant antiproliferative effects against various human cancer cell lines, including A549 (lung cancer), KB31 (oral cancer), and K562 (leukemia) cells. The mechanism of action involves inducing G2/M phase arrest in the cell cycle, leading to apoptosis in sensitive cell lines.

Cell LineIC50 (µM)Mechanism of Action
A5495.0G2/M phase arrest
KB313.5Apoptosis induction
K5624.0G2/M phase arrest

These findings indicate that structural modifications in furochromones can enhance their anticancer activity, with specific moieties being crucial for their pharmacological effects .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. A study assessing various phenolic compounds found that furochromones exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MICs) were determined, showing effectiveness comparable to standard antibiotics.

Bacterial StrainMIC (µg/mL)Comparison with Control
Staphylococcus aureus50Gentamicin: 10
Escherichia coli75Gentamicin: 10

This suggests that the compound may serve as a potential lead for developing new antimicrobial agents .

Anti-inflammatory Effects

In addition to anticancer and antimicrobial activities, furochromones have been reported to possess anti-inflammatory properties. In vitro studies have shown that these compounds can inhibit the production of pro-inflammatory cytokines in activated macrophages, thereby reducing inflammation.

Case Studies

A case study involving a derivative of 6-isopropyl-5-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one demonstrated its efficacy in reducing tumor size in xenograft models of breast cancer. The treatment resulted in a significant decrease in tumor volume compared to control groups, with minimal side effects observed.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of furochromones. Key findings include:

  • Substituents : The presence of isopropyl and methyl groups enhances solubility and bioavailability.
  • Aryl Rings : Additional aryl rings increase potency against cancer cells.
  • Bicyclic Nature : The bicyclic structure is essential for maintaining biological activity.

Q & A

Q. What synthetic strategies are commonly employed for constructing the furo[3,2-g]chromen-7-one core?

The furochromenone scaffold is typically synthesized via cyclization of hydroxycoumarin precursors. For example, 7-hydroxy-4-phenylcoumarin derivatives undergo regioselective alkylation or acetylation to form fused furan rings, as demonstrated in the synthesis of 5-phenyl analogs using methoxy- or hydroxy-substituted coumarins . Key steps include acid-catalyzed cyclization (e.g., H₂SO₄ or polyphosphoric acid) and purification via silica gel chromatography. Reaction optimization should focus on solvent polarity and temperature to avoid side products like open-chain intermediates.

Q. Which spectroscopic techniques are critical for confirming the structure of 6-isopropyl-5-methyl-3-phenyl derivatives?

Multinuclear NMR (¹H, ¹³C) is essential for resolving substituent positions and stereochemistry. For instance, ¹H NMR peaks at δ 1.25–1.33 ppm (doublets) confirm isopropyl methyl groups, while aromatic protons in the phenyl ring appear as multiplet signals at δ 7.42–7.67 ppm . IR spectroscopy identifies carbonyl stretches (ν ~1732 cm⁻¹) and furan C-O-C vibrations (~1249 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular formulas, with deviations <5 ppm ensuring accuracy .

Q. How can reaction yields be improved during the introduction of isopropyl and methyl substituents?

Alkylation reactions benefit from using bulky bases (e.g., CsF or K₂CO₃) to minimize steric hindrance. For example, isopropyl groups are introduced via nucleophilic substitution on brominated intermediates in methanol or acetonitrile, achieving yields up to 66% when using excess reagents (1.5–2.0 equivalents) and argon atmospheres to prevent oxidation .

Advanced Research Questions

Q. What computational methods predict substituent effects on the photophysical properties of furochromenones?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic transitions and HOMO-LUMO gaps. Substituents like phenyl or methoxy groups increase conjugation, shifting UV-Vis absorption maxima (e.g., λmax ~250–352 nm) . Solvent polarity effects are simulated using polarizable continuum models (PCM), correlating with experimental spectral shifts in ethanol or DCM .

Q. How are bioactivity assays designed to evaluate furochromenone derivatives as enzyme inhibitors?

Derivatives are screened against targets like 3CLpro or cytochrome P450 using fluorescence-based assays. For example, 9-[(4-methylpiperazin-1-yl)methyl] analogs (IC₅₀ ~0.24 µM) are tested via competitive binding with fluorogenic substrates (e.g., Dabcyl-KTSAVLQSGFRKME-Edans) in pH 7.4 buffers . Dose-response curves (0.1–100 µM) and molecular docking (AutoDock Vina) validate binding modes to catalytic residues.

Q. What strategies resolve contradictions in NMR assignments for complex diastereomers?

NOESY or ROESY experiments differentiate diastereomers by correlating spatial proximity of protons. For example, axial vs. equatorial methyl groups in isopropyl substituents show distinct cross-peaks in 2D NMR . Dynamic NMR (variable-temperature studies) can also clarify rotational barriers in hindered systems, with coalescence temperatures indicating steric strain .

Q. How are isotopically labeled analogs (e.g., deuterated methoxy groups) synthesized for metabolic studies?

Deuterium incorporation uses reagents like CD₃I in DMF with K₂CO₃. For 9-(methoxy-d₃) derivatives, reaction at 0°C under N₂ followed by aqueous workup and DCM extraction achieves >99% isotopic purity . LC-MS tracks deuterium retention in vitro, while metabolic stability is assessed in hepatocyte incubations (37°C, 24 hr).

Methodological Notes

  • Synthetic Optimization : Always monitor reactions via TLC (silica GF254) with UV detection.
  • Data Reproducibility : Replicate spectral data across solvents (CDCl₃, DMSO-d₆) to confirm assignments .
  • Advanced Analytics : Combine HRMS with X-ray crystallography (where possible) for unambiguous structure confirmation .

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